2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(2-ME-3-PH-2-propenylidene)acetohydrazide
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Overview
Description
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(2-ME-3-PH-2-propenylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(2-ME-3-PH-2-propenylidene)acetohydrazide typically involves the following steps:
Formation of the piperazine derivative: The starting material, 2-chlorobenzyl chloride, reacts with piperazine to form 4-(2-chlorobenzyl)-1-piperazine.
Hydrazide formation: The piperazine derivative is then reacted with acetohydrazide under reflux conditions to form the desired hydrazide compound.
Condensation reaction: Finally, the hydrazide compound undergoes a condensation reaction with 2-methyl-3-phenyl-2-propenal to yield 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(2-ME-3-PH-2-propenylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(2-ME-3-PH-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide, potentially leading to amine derivatives.
Substitution: Substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(2-ME-3-PH-2-propenylidene)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, including inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(2-ME-3-PH-2-propenylidene)acetohydrazide: Unique due to its specific structure and potential biological activities.
Other hydrazides: Similar compounds include other hydrazide derivatives with different substituents, which may have varying biological activities and applications.
Properties
Molecular Formula |
C23H27ClN4O |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H27ClN4O/c1-19(15-20-7-3-2-4-8-20)16-25-26-23(29)18-28-13-11-27(12-14-28)17-21-9-5-6-10-22(21)24/h2-10,15-16H,11-14,17-18H2,1H3,(H,26,29)/b19-15+,25-16+ |
InChI Key |
GYDBKUDNGYQFAA-VOHHWRIISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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